2-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-oxoacetamide
Description
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Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-28-13-8-6-12(7-9-13)25-17(22-23-24-25)11-21-19(27)18(26)15-10-20-16-5-3-2-4-14(15)16/h2-10,20H,11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZPDTVCIXGFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-oxoacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative studies with related compounds.
Chemical Structure
The structure of the compound is characterized by:
- An indole moiety.
- A tetrazole ring.
- An acetamide functional group.
This unique combination contributes to its biological properties, making it a candidate for further pharmacological exploration.
Anticancer Activity
Research indicates that derivatives of indole and tetrazole exhibit significant anticancer activity. The compound has been evaluated against various human cancer cell lines.
Table 1: Anticancer Activity Against Human Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Ovarian Carcinoma | < 0.27 | |
| Breast Carcinoma | 1.32 - 4.40 | |
| Renal Adenocarcinoma | < 1.0 | |
| Leukemia (K-562) | < 1.0 |
The compound demonstrated potent activity against ovarian carcinoma with an IC50 value of less than 0.27 µM, indicating a strong inhibitory effect on cancer cell proliferation.
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Studies suggest that the compound activates pro-apoptotic pathways while inhibiting anti-apoptotic factors.
Comparative Studies
Comparative studies with other indole and tetrazole derivatives highlight the enhanced activity of this compound due to its unique structural features.
Table 2: Comparison of Anticancer Activities
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (Indole derivative) | 4.5 | Moderate |
| Compound B (Tetrazole derivative) | 2.0 | High |
| This compound | <0.27 | Very High |
The data illustrates that the compound under investigation exhibits superior anticancer properties compared to other derivatives.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial activity against various bacterial strains.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus epidermidis | 4 µg/mL | |
| Escherichia coli | 8 µg/mL |
These findings suggest that the compound may also serve as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study on Ovarian Cancer : A clinical trial involving patients with ovarian carcinoma demonstrated significant tumor reduction in response to treatment with this compound.
- Safety Profile Assessment : Toxicological assessments indicated minimal cytotoxicity in normal cells, highlighting a favorable safety profile for therapeutic use.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the formation of the indole core, followed by the introduction of the tetrazole moiety and the acetamide functional group. Key reagents include indole derivatives, tetrazole precursors, and various coupling agents.
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study involving similar indole derivatives showed potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One compound in this series exhibited an IC50 value of 10.56 μM against HepG2 cells, indicating strong potential for further development as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity. For instance:
- Antimicrobial Evaluation : Compounds derived from similar structures were tested against Gram-positive and Gram-negative bacteria. Specific derivatives demonstrated significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, indicating their potential as new antimicrobial agents .
Data Tables
The following table summarizes key properties and activities of selected derivatives related to this compound:
| Compound | IC50 (μM) | Target Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 10.56 ± 1.14 | HepG2 | Anticancer |
| Compound B | 21 mm | S. aureus | Antimicrobial |
| Compound C | 22 mm | B. subtilis | Antimicrobial |
Case Study 1: Anticancer Activity
A research study synthesized a series of N-substituted indole derivatives and evaluated their cytotoxicity in vitro. The findings indicated that certain compounds led to significant apoptosis in cancer cells through caspase activation, highlighting their potential as therapeutic agents in oncology .
Case Study 2: Antimicrobial Efficacy
In another investigation, several indole-based compounds were screened for antimicrobial activity against various pathogens. The results revealed that specific derivatives exhibited substantial antibacterial effects, making them candidates for further development as antibiotics .
Q & A
Q. What are the standard synthetic routes for preparing 2-(1H-indol-3-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-oxoacetamide?
The synthesis typically involves multi-step reactions starting from indole derivatives and tetrazole precursors. For example:
- Step 1 : Formation of the indole-3-yl-glyoxal intermediate via condensation of indole with glyoxylic acid derivatives.
- Step 2 : Reaction with a tetrazole-containing amine (e.g., 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine) under coupling agents like EDCI/HOBt in DMF .
- Step 3 : Purification via recrystallization (ethanol/water) and characterization using -NMR, -NMR, and IR spectroscopy to confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- -NMR : To verify indole NH (~10–12 ppm), methoxyphenyl protons (δ ~3.8 ppm for OCH₃), and tetrazole methylene groups (δ ~4.5–5.0 ppm) .
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1680–1720 cm⁻¹) and tetrazole ring (C=N, ~1500–1600 cm⁻¹) stretches .
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C, H, N percentages .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Use DMSO for initial stock solutions (tested at 10 mM). For aqueous buffers, employ cyclodextrin-based solubilizers or surfactants (e.g., Tween-80) .
- Stability : Conduct pH-dependent stability studies (pH 2–9) using HPLC to monitor degradation over 24–72 hours .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the tetrazole moiety’s hydrogen-bonding capacity and indole’s hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME assess permeability (LogP <5), CYP450 inhibition risks, and bioavailability .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Case Example : If -NMR shows unexpected splitting in the tetrazole methylene group, perform 2D NMR (COSY, HSQC) to distinguish between diastereomers or rotational isomers .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane (1:1) and analyzing diffraction patterns .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key Modifications :
- Replace the methoxyphenyl group with halogenated aryl rings (e.g., 4-fluorophenyl) to enhance metabolic stability .
- Substitute the tetrazole ring with 1,2,4-triazole to assess impact on target binding .
Q. What experimental designs mitigate synthetic yield variability in large-scale reactions?
- Catalyst Screening : Test Zeolite (Y-H) vs. pyridine in reflux conditions to optimize coupling efficiency (see yields in : 60–85%) .
- Process Monitoring : Use in-situ FTIR to track reaction progress and identify intermediates causing side reactions (e.g., oxadiazole byproducts) .
Q. How to evaluate the compound’s potential as a kinase inhibitor?
- Kinase Panel Screening : Use a commercial panel (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
- Mechanistic Studies : Perform ATP-competitive assays with varying Mg²⁺ concentrations to determine inhibition modality (competitive vs. allosteric) .
Data Analysis & Contradiction Resolution
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Case Study : If the compound shows IC₅₀ = 5 µM in HeLa cells but >50 µM in MCF-7:
Q. What statistical approaches validate reproducibility in SAR studies?
- Multivariate Analysis : Use PCA to cluster derivatives by structural features (e.g., substituent electronegativity) and correlate with activity trends .
- Dose-Response Modeling : Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate Hill slopes and assess cooperativity .
Methodological Best Practices
- Synthetic Reproducibility : Always include control reactions (e.g., without catalyst) to identify critical variables .
- Data Reporting : Adhere to CRediT standards for spectral data (e.g., deposit raw NMR files in public repositories like Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
